molecular formula C10H10BF3O2 B14080933 (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14080933
M. Wt: 229.99 g/mol
InChI Key: STTAFJPPAJHTTE-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and utilizes palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.

    Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phenols, fluorinated derivatives, and various substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups in their active sites . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. This structural feature can influence the compound’s interactions with other molecules, making it a valuable tool in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C10H10BF3O2

Molecular Weight

229.99 g/mol

IUPAC Name

[2-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)7-2-1-3-8(11(15)16)9(7)6-4-5-6/h1-3,6,15-16H,4-5H2

InChI Key

STTAFJPPAJHTTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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